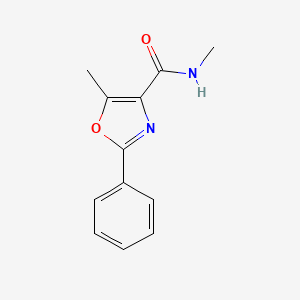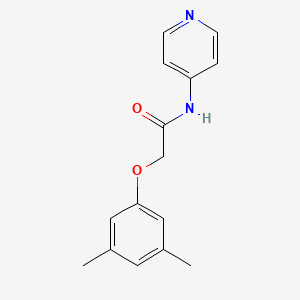
N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide, also known as DPhOx, is a heterocyclic compound that has gained attention in the scientific community due to its potential application in various fields. DPhOx is a versatile compound that can be synthesized using different methods, making it a valuable tool in scientific research.
作用機序
The mechanism of action of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide is not fully understood. However, it is believed that this compound binds to copper ions through its carbonyl and nitrogen atoms, forming a stable complex. This complex can then be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. In vitro studies have shown that this compound is non-toxic and does not affect cell viability. However, further studies are needed to determine the long-term effects of this compound on biological systems.
実験室実験の利点と制限
N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize, has high yield and purity, and is stable under normal laboratory conditions. However, this compound has some limitations, including its selectivity for copper ions and its limited solubility in water.
将来の方向性
There are several future directions for the application of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide in scientific research. One potential direction is the development of this compound-based fluorescent probes for the detection of other metal ions. Another direction is the synthesis of this compound derivatives with improved selectivity and solubility. This compound can also be used as a ligand in the synthesis of metal complexes with potential application in catalysis and medicinal chemistry. Further studies are needed to explore the potential applications of this compound in these fields.
Conclusion:
In conclusion, this compound is a valuable compound with potential application in various fields, including fluorescent sensing, catalysis, and medicinal chemistry. The synthesis of this compound is easy and can be done using different methods. This compound has minimal biochemical and physiological effects and is stable under normal laboratory conditions. Further studies are needed to explore the potential applications of this compound in scientific research.
合成法
N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide can be synthesized using different methods. One of the most common methods is the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. Another method involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with thionyl chloride followed by the addition of N,N-dimethylamine. Both methods result in the formation of this compound with high yield and purity.
科学的研究の応用
N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been extensively used in scientific research due to its potential application in various fields. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a valuable tool in the detection of copper ions in biological samples. This compound has also been used as a ligand in the synthesis of metal complexes with potential application in catalysis and medicinal chemistry.
特性
IUPAC Name |
N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(11(15)13-2)14-12(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWLLNLOTOGQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)
![N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7595490.png)

![N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)
![N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)
![N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595520.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7595521.png)
![7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7595526.png)
![2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595535.png)
![N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595549.png)
![N-[(2-hydroxycyclohexyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B7595556.png)